molecular formula C9H7ClN2O2 B1362579 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 5177-39-9

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B1362579
CAS No.: 5177-39-9
M. Wt: 210.62 g/mol
InChI Key: DUAONSMGNHXBMX-UHFFFAOYSA-N
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Description

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine, bromine, or iodine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with GABA receptors sets it apart from other similar compounds, making it a valuable subject of research in the field of neuropharmacology.

Properties

IUPAC Name

7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAONSMGNHXBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317734
Record name 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5177-39-9
Record name 5177-39-9
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Record name 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE
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